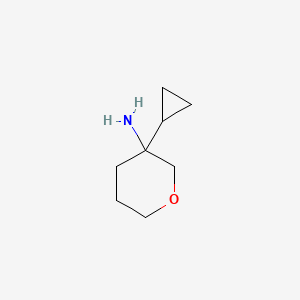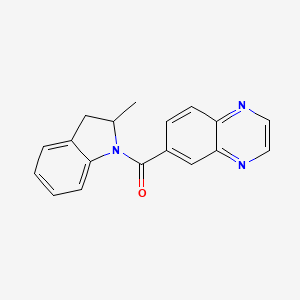
2-Methylindolinyl quinoxalin-6-yl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylindolinyl quinoxalin-6-yl ketone is an organic compound with significant potential applications in various fields of research and industry. It is a derivative of quinoxaline, a class of N-heterocyclic compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied extensively. For instance, a series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .Molecular Structure Analysis
The molecular formula of this compound is C18H15N3O, and its molecular weight is 289.338. Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .Chemical Reactions Analysis
In the synthesis of this compound derivatives, the alkylation of 6H-indolo[2,3-b]quinoxalines with dimethyl sulfate gave the corresponding quaternary salts which were converted to perchlorates and oxidized with potassium hexacyanoferrate(III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .Aplicaciones Científicas De Investigación
Catalytic Formation of Ketones
A novel approach to synthesizing aryl aryl ketones, including those with quinoxaline cores, utilizes rhodium chelation-assisted C-O bond activation. This method enables the efficient incorporation of ketone functionalities into complex scaffolds, highlighting its utility in medicinal chemistry for the development of drugs with an 8-benzoylquinoline core structure (Wang et al., 2013).
Organocatalytic Atroposelective Synthesis
The development of atroposelective Friedländer heteroannulation reactions for synthesizing enantioenriched axially chiral quinoline architectures demonstrates a significant application in asymmetric catalysis and drug discovery. This method produces quinoline-containing heteroatropisomers with high yields and enantioselectivities (Shao et al., 2019).
Divergent Synthesis of Quinolines
A diversity-oriented synthesis strategy showcases the formation of quinolin-4-one derivatives and their functionalization. This methodology highlights the versatility of reactions involving ketones and 2-alkynylanilines, offering a path to a wide range of quinoline derivatives (Marsicano et al., 2020).
Antitubercular Agents
A study on the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones reveals their potential as antitubercular agents. This research underscores the significance of these compounds in developing treatments for tuberculosis (Kantevari et al., 2011).
Ethylene Oligomerization
Nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives have been shown to catalyze the ethylene oligomerization process. This study provides insight into the role of such complexes in industrial applications, particularly in polymer synthesis (Sun et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . The synthesis of quinoxaline derivatives, including 2-Methylindolinyl quinoxalin-6-yl ketone, will continue to be an important area of research .
Propiedades
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-12-10-13-4-2-3-5-17(13)21(12)18(22)14-6-7-15-16(11-14)20-9-8-19-15/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKBWZCCJFKNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde](/img/structure/B2573232.png)
![3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2573234.png)
![6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2573235.png)
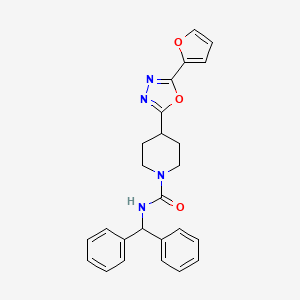
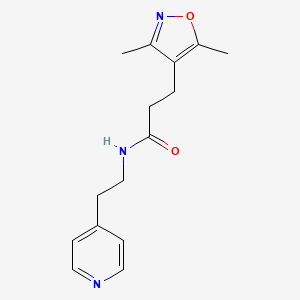
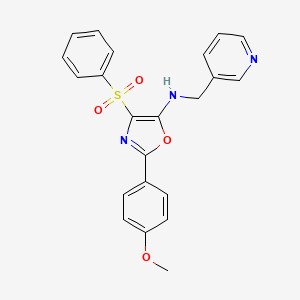
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2573241.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2573243.png)


![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)
